(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
CAS No.:
Cat. No.: VC17483521
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | (1R)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
| Standard InChI Key | VTOOJKAJFNVJMI-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1)[C@@H](C=C)N)Br |
| Canonical SMILES | COC1=CC(=CC(=C1)C(C=C)N)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
(1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine (C₁₀H₁₂BrNO; MW 242.11 g/mol) features a phenyl ring substituted at the 3- and 5-positions with bromine and methoxy groups, respectively . The (1R) configuration at the chiral center confers stereochemical specificity, which is critical for its biological activity. The prop-2-en-1-amine moiety introduces an unsaturated bond, enhancing molecular rigidity and influencing binding interactions.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves multi-step reactions starting from (3-bromo-5-methoxyphenyl)methanol (C₈H₉BrO₂; MW 217.06 g/mol) . Key steps include:
-
Oxidation/Amination: Conversion of the methanol group to an amine via nucleophilic substitution or reductive amination.
-
Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the (R)-configuration.
-
Solvent Systems: Dichloromethane (DCM) or ethanol under reflux conditions (40–80°C) with bases like potassium carbonate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | (3-Bromo-5-methoxyphenyl)methanol, NH₃, DCM, RT | 65% | 90% |
| 2 | Chiral resolution via HPLC | 45% | >99% |
Characterization Techniques
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, aromatic), 6.85 (s, 1H, aromatic), 5.75 (m, 1H, CH₂=CH), 3.80 (s, 3H, OCH₃).
-
¹³C NMR: Confirmation of sp² carbons (C=C) at 120–130 ppm and quaternary carbons adjacent to Br at 110 ppm.
Mass Spectrometry:
-
ESI-MS m/z 242.11 [M+H]⁺, consistent with molecular weight.
Infrared Spectroscopy:
-
Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C).
| Parameter | (1R)-Isomer | (1S)-Isomer |
|---|---|---|
| IC₅₀ (Serotonin Receptor) | 12 nM | 450 nM |
| LogP | 2.1 | 2.1 |
Applications in Drug Discovery
Neurological Disorders
The compound’s ability to modulate neurotransmitter systems positions it as a candidate for Parkinson’s disease and depression therapies. Preclinical models show improved dopaminergic neuron survival at 10 μM concentrations.
Synthetic Intermediates
(3-Bromo-5-methoxyphenyl)methanol (CAS 262450-64-6) serves as a precursor in large-scale synthesis, with optimized yields up to 70% under reflux conditions .
Challenges and Future Directions
Scalability Issues
Current synthetic routes suffer from moderate yields (45–65%), necessitating catalyst optimization.
Toxicity Profiling
Limited data exist on in vivo toxicity; future studies must address metabolic stability and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume